molecular formula C6H14N2O B1196569 Methyl(neopentyl)nitrosamine CAS No. 31820-22-1

Methyl(neopentyl)nitrosamine

Cat. No. B1196569
CAS RN: 31820-22-1
M. Wt: 130.19 g/mol
InChI Key: XEAQPCFJFQRDDZ-UHFFFAOYSA-N
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Description

Methyl(neopentyl)nitrosamine , also known as MNPN , is a chemical compound belonging to the class of N-nitrosamines . These compounds are characterized by the presence of a nitroso group (–NO) attached to an amine functional group. N-nitrosamines are notorious for their mutagenic and carcinogenic potential. MNPN is no exception and poses significant health risks.



Synthesis Analysis

MNPN can be synthesized through the reaction of neopentylamine (2,2-dimethylpropan-1-amine) with a nitrosating agent (such as nitrous acid or nitrosyl chloride ). The reaction proceeds as follows:


[ \text{Neopentylamine} + \text{Nitrosating agent} \rightarrow \text{Methyl(neopentyl)nitrosamine} + \text{Byproducts} ]



Molecular Structure Analysis

The molecular formula of MNPN is C<sub>6</sub>H<sub>14</sub>N<sub>2</sub>O . Its structure consists of a methyl group (–CH<sub>3</sub>) attached to the nitrogen atom of neopentylamine, forming the nitrosamine moiety. The resulting compound has a linear structure with the nitroso group at one end and the neopentyl group at the other.



Chemical Reactions Analysis

MNPN can undergo various chemical reactions, including hydrolysis , oxidation , and nitrosation . Hydrolysis can lead to the release of neopentylamine and the formation of nitrite ions. Oxidation may result in the conversion of the nitroso group to a nitro group. Nitrosation reactions can generate other N-nitrosamines or related compounds.



Physical And Chemical Properties Analysis


  • Melting Point : MNPN typically melts at around 50–60°C .

  • Solubility : It is soluble in organic solvents (e.g., methanol, acetone) but insoluble in water .

  • Odor : MNPN has a characteristic amine-like odor .


Safety And Hazards


  • Carcinogenicity : MNPN is a potent carcinogen, particularly associated with gastric cancer .

  • Toxicity : It can cause acute toxicity upon exposure.

  • Handling Precautions : Proper protective equipment (gloves, goggles) and fume hoods are essential when working with MNPN.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions

Research on MNPN should focus on:



  • Detection Methods : Developing sensitive and specific analytical techniques for MNPN detection.

  • Risk Assessment : Assessing exposure levels and associated health risks.

  • Mitigation Strategies : Identifying ways to reduce MNPN exposure in various settings.


properties

IUPAC Name

N-(2,2-dimethylpropyl)-N-methylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-6(2,3)5-8(4)7-9/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAQPCFJFQRDDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50878852
Record name N-NITROSO-METHYL-NEOPENTYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl(neopentyl)nitrosamine

CAS RN

31820-22-1
Record name Methyl(neopentyl)nitrosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031820221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-NITROSO-METHYL-NEOPENTYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL(NEOPENTYL)NITROSAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TRM3W9BWK5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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